molecular formula C11H11Cl3O2 B8420418 2-(2,4,5-Trichlorophenoxy) tetrahydropyran

2-(2,4,5-Trichlorophenoxy) tetrahydropyran

Cat. No.: B8420418
M. Wt: 281.6 g/mol
InChI Key: SGFGNVUSJGALDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4,5-Trichlorophenoxy) tetrahydropyran is a useful research compound. Its molecular formula is C11H11Cl3O2 and its molecular weight is 281.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11Cl3O2

Molecular Weight

281.6 g/mol

IUPAC Name

2-(2,4,5-trichlorophenoxy)oxane

InChI

InChI=1S/C11H11Cl3O2/c12-7-5-9(14)10(6-8(7)13)16-11-3-1-2-4-15-11/h5-6,11H,1-4H2

InChI Key

SGFGNVUSJGALDH-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4,5-trichlorophenol (9.85 g., 0.05 moles) and dihydropyran (9.1 ml., 0.10 moles) are mixed in 100 ml. of benzene as a solvent. Upon addition of 1.0 g. of naphthalene sulfonic acid, as catalyst, the reaction is exothermic and the solution turns a light purple color. The reaction mixture is cooled to room temperature and allowed to stand for about one-half hour. The reaction mixture is washed with dilute sodium carbonate solution and the color turns to a light orange. The solution is dried over magnesium sulfate and then the solvent is evaporated in vacuo to yield 14.5 g. of an orange oil, nD30 =1.5408.
Quantity
9.85 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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